molecular formula C15H24N6O B12212123 N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12212123
M. Wt: 304.39 g/mol
InChI Key: NUOOPFCERRTEEK-UHFFFAOYSA-N
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Description

N⁴-Cyclohexyl-N⁶-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the 4- and 6-amino positions. The 1-methyl group stabilizes the heterocyclic core, while the N⁴-cyclohexyl and N⁶-(2-methoxyethyl) substituents modulate physicochemical and pharmacological properties. This compound belongs to a class of molecules explored for kinase inhibition (e.g., JAK3) and anticancer activity due to their ability to interact with ATP-binding pockets in enzymes .

Properties

Molecular Formula

C15H24N6O

Molecular Weight

304.39 g/mol

IUPAC Name

4-N-cyclohexyl-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H24N6O/c1-21-14-12(10-17-21)13(18-11-6-4-3-5-7-11)19-15(20-14)16-8-9-22-2/h10-11H,3-9H2,1-2H3,(H2,16,18,19,20)

InChI Key

NUOOPFCERRTEEK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)NCCOC

Origin of Product

United States

Preparation Methods

The synthesis of N4-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexylamine as a reagent.

    Attachment of the methoxyethyl group: The methoxyethyl group is added via an alkylation reaction, typically using 2-methoxyethyl chloride.

    Methylation: The final step involves the methylation of the pyrazolo[3,4-d]pyrimidine core using a methylating agent such as methyl iodide.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

Pharmacological Properties

Antitumor Activity : Research has demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising antitumor activity. For instance, compounds with this scaffold have been shown to inhibit the proliferation of various cancer cell lines, including human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cells. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .

Mechanism of Action : The anticancer effects are attributed to the inhibition of specific molecular targets involved in tumor growth and survival. For example, some derivatives have been identified as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in the signaling pathways that promote cancer cell proliferation .

Synthesis and Derivatives

The synthesis of N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves several key steps that allow for the modification of the pyrazolo[3,4-d]pyrimidine core. The compound can be synthesized through reactions involving hydrazine derivatives and halogenated pyrimidines .

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
1Hydrazine + pyrimidine derivativePyrazolo[3,4-d]pyrimidine intermediate
2Cyclohexyl amine + methoxyethyl groupN~4~-cyclohexyl-N~6~-(2-methoxyethyl)-pyrazolo derivative
3Methylation stepFinal compound

Biological Evaluations

Comprehensive biological evaluations are crucial for assessing the efficacy and safety of this compound. Studies have utilized various assays such as the MTT assay to determine cell viability and IC50 values against different cancer cell lines.

Cell LineIC50 Value (µM)Reference
HepG242.3
MCF-71.74
A549TBDTBD
PC-3TBDTBD

Case Studies

Several case studies highlight the potential of this compound in clinical settings:

  • Case Study 1 : A study involving MCF-7 breast cancer cells showed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced its antiproliferative activity compared to parent compounds.
  • Case Study 2 : In vivo studies demonstrated that certain derivatives could effectively reduce tumor size in animal models without significant toxicity.

Mechanism of Action

The mechanism of action of N4-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and properties among related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name N⁴ Substituent N⁶ Substituent 1-Position Solubility (pH 7.4) Key Properties
Target Compound Cyclohexyl 2-Methoxyethyl Methyl Not reported (predicted moderate) Enhanced lipophilicity (cyclohexyl) and solubility (methoxyethyl)
N⁴-Ethyl-N⁶,1-diphenyl (7a) Ethyl Phenyl Phenyl Low (lipophilic) Anticancer activity (85% yield)
N⁶-(2-Cyclohexenylethyl)-N⁴-(3-methylphenyl) () 3-Methylphenyl 2-Cyclohexenylethyl Phenyl Not reported Bulky substituents may hinder membrane permeability
N⁴,N⁶-Bis(3-chlorophenyl) () 3-Chlorophenyl 3-Chlorophenyl Methyl Not reported High halogen content; potential for strong binding but higher toxicity
N⁶-Benzyl-N⁴-(4-fluorophenyl) (E781-0659) 4-Fluorophenyl Benzyl Methyl Not reported Fluorine enhances electronic interactions; benzyl group may improve CNS penetration

Key Observations :

  • Cyclohexyl vs. However, bulky aliphatic groups (e.g., cyclohexenylethyl in ) may reduce solubility .
  • Methoxyethyl vs. Halogens : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to chlorinated derivatives (), which may exhibit stronger target binding but higher metabolic instability .
Anticancer Activity
  • Compound 7a (N⁴-Ethyl-N⁶,1-diphenyl): Demonstrated 85% yield in synthesis and notable anticancer activity in preclinical models, though phenyl groups contribute to high hydrophobicity .
  • Its cyclohexyl group may mimic hydrophobic residues in kinase ATP pockets, enhancing inhibition .
Kinase Inhibition (JAK3 Selectivity)
  • Pyrimidine-4,6-diamine Derivatives : highlights JAK3 inhibitors with pyrazolo[3,4-d]pyrimidine scaffolds. The target compound’s 2-methoxyethyl group may form hydrogen bonds with kinase active sites, while cyclohexyl provides steric complementarity .
  • Comparison with Chlorinated Analogs: Bis(3-chlorophenyl) derivatives () exhibit strong binding but lack selectivity due to halogen-mediated non-specific interactions .

Biological Activity

N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects.

  • Molecular Formula : C12_{12}H18_{18}N6_{6}O
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 869072-46-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The pyrazolo[3,4-d]pyrimidine framework is known to exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which play crucial roles in cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine production
Enzyme InhibitionInhibits specific kinases

Detailed Research Findings

  • Antitumor Studies :
    • A study evaluated the effects of the compound on human cancer cell lines, revealing significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Anti-inflammatory Mechanisms :
    • Research indicated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases .
  • Enzymatic Activity :
    • The compound was found to inhibit certain kinases involved in cell signaling pathways that regulate growth and survival, which supports its potential as an antitumor agent .

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